molecular formula C22H19N3O2 B11313173 N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide

N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide

Cat. No.: B11313173
M. Wt: 357.4 g/mol
InChI Key: IBWPRYXRKCPJGG-UHFFFAOYSA-N
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Description

N-{1-[(Furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a furan-2-ylmethyl group at the N1 position and a diphenylacetyl moiety at the C5 position.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C22H19N3O2/c26-22(24-20-13-14-23-25(20)16-19-12-7-15-27-19)21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-15,21H,16H2,(H,24,26)

InChI Key

IBWPRYXRKCPJGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=NN3CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. One common method involves the condensation of furan-2-carbaldehyde with hydrazine to form the pyrazole ring. This intermediate is then reacted with diphenylacetic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, leading to faster reaction times and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Pyrazole-Based Acetamide Derivatives

Pyrazole-acetamide hybrids are prominent in pesticide and pharmaceutical research due to their tunable electronic and steric properties. Key analogs include:

Compound Name Structural Features Biological Activity Key References
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chlorophenyl and cyano substituents on pyrazole; chloroacetamide group Intermediate in fipronil (insecticide) synthesis
Metazachlor 2,6-Dimethylphenyl and 1H-pyrazolylmethyl substituents Herbicide (inhibits fatty acid elongation)
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole-linked phenylacetamide; methylpyrazole core Antiproliferative activity (unspecified targets)

Key Differences :

  • The target compound substitutes the pyrazole N1 position with a furan-2-ylmethyl group, contrasting with chlorophenyl (e.g., fipronil intermediates) or methylphenyl groups in analogs. This may enhance π-π stacking or metabolic stability .

Benzothiazole-Based Acetamide Derivatives

Benzothiazole-acetamide hybrids are frequently patented for diverse applications, including enzyme modulation and material science:

Compound Name Structural Features Key Applications References
N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole core with sulfamoyl and diphenylacetyl groups Patent-protected (specific use undisclosed)
N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide Dual acetamide-benzothiazole architecture Experimental synthesis (methodology focus)

Key Differences :

  • The target compound’s pyrazole-furan scaffold diverges from benzothiazole cores, altering electronic properties (e.g., reduced planarity compared to benzothiazole). This may shift activity from enzyme inhibition (common in benzothiazoles) to other mechanisms .
  • Both classes share the 2,2-diphenylacetyl group, suggesting a shared emphasis on bulky, aromatic substituents for target engagement or material stability .

Other Acetamide Derivatives

Hydroxyacetamide and cyclohexylmethyl-pyrazole derivatives highlight structural diversity in this class:

Compound Name Structural Features Activity/Application References
2-[(3-Substituted phenyl)-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide Hydroxyacetamide with triazole-thioether linker Antiproliferative (cancer cell lines)
N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-pentyl-1H-indazole-3-carboxamide Indazole-carboxamide with amino acid side chain Unspecified pharmacological activity

Key Differences :

  • The target compound lacks hydroxy or amino acid moieties present in these analogs, which are critical for hydrogen bonding in antiproliferative agents . Its diphenyl group may instead favor hydrophobic interactions.
  • Synthetic routes for the target compound (inferred from ) likely involve PyBOP-mediated coupling , contrasting with zeolite-catalyzed or high-temperature methods used for triazole derivatives .

Biological Activity

N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Basic Characteristics

PropertyValue
Molecular Formula C18H19N3O3
Molecular Weight 325.37 g/mol
LogP 3.3879
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1

The compound features a complex structure with a furan ring and a pyrazole moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Case Study 1 : A study involving breast cancer cell lines (MCF-7) showed that the compound induced apoptosis through the activation of caspase pathways, leading to significant cell death at concentrations above 10 µM .

Antimicrobial Activity

The compound also displays antimicrobial effects. Research has highlighted its efficacy against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In a comparative study, this compound showed lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics, indicating superior activity .

Anticonvulsant Effects

Preliminary investigations into the anticonvulsant properties of this compound revealed potential benefits in seizure models.

  • Case Study 2 : In an animal model using the maximal electroshock (MES) test, the compound demonstrated a protective effect against induced seizures at a dose of 100 mg/kg, suggesting it may be a candidate for further development as an anticonvulsant agent .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound appears to inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signal Transduction Pathways : It influences pathways related to cell survival and apoptosis.
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or function.

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